Synthesis and characterization of 2,3,4-Trichloro-5-nitrophenylboronic acid
Synthesis and characterization of 2,3,4-Trichloro-5-nitrophenylboronic acid
An In-depth Technical Guide to the Synthesis and Characterization of 2,3,4-Trichloro-5-nitrophenylboronic Acid
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 2,3,4-Trichloro-5-nitrophenylboronic acid, a specialized organoboron compound. With its unique electronic and steric profile, this molecule serves as a valuable building block in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and critical characterization data.
Introduction and Strategic Importance
Arylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The specific substitution pattern of 2,3,4-Trichloro-5-nitrophenylboronic acid—featuring three electron-withdrawing chlorine atoms and a strongly deactivating nitro group—imparts distinct reactivity and conformational properties. These features make it a compelling synthon for creating complex molecular architectures where precise electronic tuning is paramount. This guide elucidates a robust synthetic pathway to this compound and details the analytical methodologies required for its unambiguous characterization.
Synthesis of 2,3,4-Trichloro-5-nitrophenylboronic Acid
The synthesis of polysubstituted phenylboronic acids requires a strategic approach that is tolerant of various functional groups. While direct borylation methods can be challenging for highly deactivated aromatic rings, the Miyaura borylation reaction offers a reliable and high-yielding alternative. This pathway involves the palladium-catalyzed coupling of a suitable aryl halide with a diboron reagent.
Proposed Synthetic Pathway: Miyaura Borylation
The most logical and field-proven approach begins with a halogenated precursor, 1-bromo-2,3,4-trichloro-5-nitrobenzene. This starting material undergoes a palladium-catalyzed reaction with bis(pinacolato)diboron (B₂pin₂) to form a stable boronate ester intermediate. Subsequent hydrolysis of this ester yields the target boronic acid. This method is widely employed for its functional group tolerance and excellent yields.[1]
Diagram: Synthetic Workflow
Caption: Palladium-catalyzed Miyaura borylation followed by hydrolysis.
Experimental Protocol: Synthesis
Objective: To synthesize 2,3,4-Trichloro-5-nitrophenylboronic acid from 1-bromo-2,3,4-trichloro-5-nitrobenzene.
Materials:
-
1-bromo-2,3,4-trichloro-5-nitrobenzene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Acetate (KOAc), anhydrous
-
1,4-Dioxane, anhydrous
-
Hydrochloric Acid (HCl), 2M solution
-
Ethyl Acetate
-
Hexane
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Schlenk flask and standard glassware
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-2,3,4-trichloro-5-nitrobenzene (1.0 eq), bis(pinacolato)diboron (1.2 eq), and anhydrous potassium acetate (3.0 eq).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 eq) to the flask. The use of a phosphine-ligated palladium catalyst is crucial for efficient oxidative addition and transmetalation steps.[1]
-
Solvent Addition: Add anhydrous 1,4-dioxane via cannula to the flask.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up (Boronate Ester): After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst. Concentrate the filtrate under reduced pressure.
-
Hydrolysis: Dissolve the crude boronate ester in a suitable solvent mixture (e.g., acetone/water). Add 2M HCl and stir at room temperature for 2-4 hours until hydrolysis is complete.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[2]
-
Recrystallization: Purify the resulting solid by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the final product.
Characterization and Structural Elucidation
Unambiguous characterization is essential to confirm the identity and purity of the synthesized 2,3,4-Trichloro-5-nitrophenylboronic acid. The following techniques provide a comprehensive analytical profile.
Spectroscopic and Analytical Data
The following table summarizes the expected characterization data based on the compound's structure and principles of analytical chemistry.
| Technique | Expected Observations |
| ¹H NMR | A single proton signal (singlet) in the aromatic region, expected at δ 8.0-8.5 ppm, deshielded by adjacent electron-withdrawing groups. A broad singlet for the B(OH)₂ protons, which may be exchangeable with D₂O.[3][4] |
| ¹³C NMR | Six distinct signals in the aromatic region (approx. δ 120-150 ppm). The carbon atom attached to the boron will show a characteristic broad signal. |
| IR Spectroscopy | - Very broad O-H stretch (~3500-3200 cm⁻¹)- Aromatic C-H stretch (~3100-3000 cm⁻¹)- Strong asymmetric NO₂ stretch (~1550-1520 cm⁻¹)- Strong symmetric NO₂ stretch (~1350-1320 cm⁻¹)- Aromatic C=C stretches (~1600-1450 cm⁻¹)- C-Cl stretches (~800-600 cm⁻¹)[5][6][7] |
| Mass Spectrometry (EI-MS) | Molecular ion peak (M⁺) with a characteristic isotopic cluster pattern due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes).[8][9] |
| Melting Point | A sharp and defined melting point range, indicating high purity. |
Diagram: Molecular Structure
Caption: Structure of 2,3,4-Trichloro-5-nitrophenylboronic acid.
Characterization Protocols
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Process the data, referencing the residual solvent peak.
Infrared (IR) Spectroscopy:
-
Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Apply pressure using the anvil.
-
Record the spectrum, typically over a range of 4000-400 cm⁻¹.[7]
High-Resolution Mass Spectrometry (HRMS):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using an ESI-TOF or Orbitrap mass spectrometer to obtain an accurate mass measurement, confirming the elemental composition.[10]
-
The analysis of air- and moisture-sensitive compounds may require specialized introduction techniques to prevent decomposition.[11]
Safety, Handling, and Storage
Working with substituted nitrophenylboronic acids requires strict adherence to safety protocols. The following information is compiled from safety data sheets for the target compound and structurally related chemicals.
Hazard Identification and Precautionary Measures
| Hazard Category | Description and Precautionary Statements |
| Skin Irritation | H315: Causes skin irritation. P264: Wash skin thoroughly after handling.P280: Wear protective gloves.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[12] |
| Eye Irritation | H319: Causes serious eye irritation. P280: Wear eye protection/face protection.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13] |
| Respiratory Irritation | H335: May cause respiratory irritation. P261: Avoid breathing dust.P271: Use only outdoors or in a well-ventilated area.P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| General Handling | Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product.[13][14] |
Storage and Stability
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C.[15]
-
Chemical Stability: The product is chemically stable under standard ambient conditions.
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.[14]
References
- Sigma-Aldrich. (2025, October 7). SAFETY DATA SHEET.
- TCI Chemicals. (2023, March 4). SAFETY DATA SHEET - 4-Carboxy-2-nitrophenylboronic Acid.
- Moshang Chemical. 2,3,4-Trichloro-5-nitrophenylboronic acid.
- TCI Chemicals. (2018, October 3). SAFETY DATA SHEET - 4-Nitrophenylboronic Acid.
- Fisher Scientific. SAFETY DATA SHEET - 1,2,3-Trichloro-4-nitrobenzene.
- Sigma-Aldrich. (2025, April 30). SAFETY DATA SHEET - 2-Chloro-5-nitrobenzoic acid.
- Unknown Author. Infrared (IR) Spectroscopy.
- Unknown Author. Table of Characteristic IR Absorptions.
- Benchchem. (3-Chloro-5-nitrophenyl)boronic acid.
- LibreTexts. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.
- Royal Society of Chemistry. (2016, September 5). Inert-atmosphere electron ionization mass spectrometry. Dalton Transactions.
- Michigan State University Department of Chemistry. Proton NMR Table.
- ChemicalBook. 2,3,4-Trichloro-5-nitrophenylboronic acid CAS.
- SciELO. (2019, September 2). High Throughput Mass Spectrometry Platform for Prospecting High Value Chemicals from Bioconversion of Glycerin.
- NIST. Benzene, 1,2,3,4-tetrachloro-5-nitro-.
- Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid.
- NIST. Benzene, 1,2,3-trichloro-5-nitro-.
- ResearchGate. (n.d.). Figure 2. 1 H-NMR spectra of (a) 10 mM 4-Nitrophenyl boronic acid in d....
Sources
- 1. (3-Chloro-5-nitrophenyl)boronic acid | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Proton NMR Table [www2.chemistry.msu.edu]
- 4. researchgate.net [researchgate.net]
- 5. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 8. Benzene, 1,2,3,4-tetrachloro-5-nitro- [webbook.nist.gov]
- 9. Benzene, 1,2,3-trichloro-5-nitro- [webbook.nist.gov]
- 10. scielo.br [scielo.br]
- 11. web.uvic.ca [web.uvic.ca]
- 12. tcichemicals.com [tcichemicals.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. fishersci.com [fishersci.com]
- 15. 2,3,4-Trichloro-5-nitrophenylboronic acid CAS#: 1072946-38-3 [m.chemicalbook.com]
